![molecular formula C19H20N2O2 B14376137 N-Butyl-2-[imino(phenyl)acetyl]benzamide CAS No. 90072-49-4](/img/structure/B14376137.png)
N-Butyl-2-[imino(phenyl)acetyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-2-[imino(phenyl)acetyl]benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-[imino(phenyl)acetyl]benzamide typically involves the reaction of benzoic acid derivatives with amines. One common method is the Schotten-Baumann reaction, where benzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl₂). This acyl chloride is then reacted with N-butylamine in the presence of a base like pyridine to yield the desired benzamide .
Industrial Production Methods
On an industrial scale, the production of benzamides often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. For instance, the use of boric acid as a catalyst in the reaction of benzoic acid with urea has been shown to produce benzamides with good yields .
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-2-[imino(phenyl)acetyl]benzamide can undergo various chemical reactions, including:
Reduction: Reduction of the imine group can be achieved using hydrogenation with catalysts like palladium on carbon (Pd/C) to form the corresponding amine.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃
Reduction: H₂/Pd-C
Substitution: NBS
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Brominated benzamides
Applications De Recherche Scientifique
N-Butyl-2-[imino(phenyl)acetyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Butyl-2-[imino(phenyl)acetyl]benzamide involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. Additionally, the benzamide moiety can engage in hydrogen bonding and π-π interactions with aromatic residues in proteins, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The parent compound, simpler in structure but with similar reactivity.
N-Butylbenzamide: Lacks the imine group, resulting in different chemical properties.
N-Phenylbenzamide: Contains a phenyl group instead of the butyl group, affecting its solubility and reactivity.
Uniqueness
N-Butyl-2-[imino(phenyl)acetyl]benzamide is unique due to the presence of both the butyl and imine groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
90072-49-4 |
|---|---|
Formule moléculaire |
C19H20N2O2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
N-butyl-2-(2-imino-2-phenylacetyl)benzamide |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-13-21-19(23)16-12-8-7-11-15(16)18(22)17(20)14-9-5-4-6-10-14/h4-12,20H,2-3,13H2,1H3,(H,21,23) |
Clé InChI |
YZYQSRNJLSEYJF-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=CC=CC=C1C(=O)C(=N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


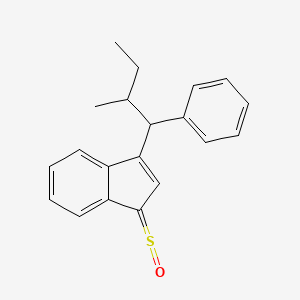
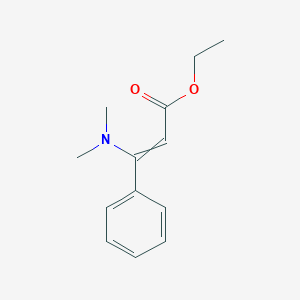
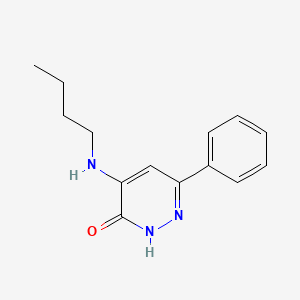
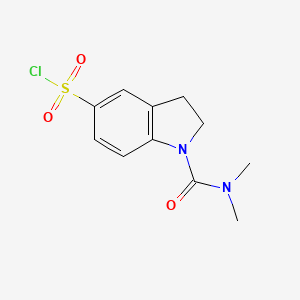
![2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride](/img/structure/B14376084.png)
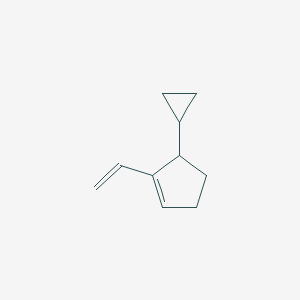


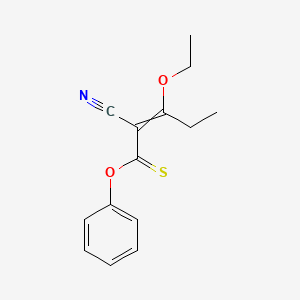
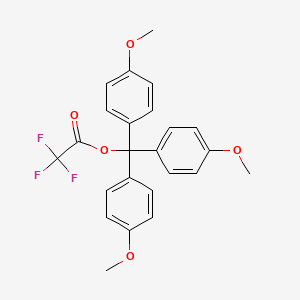

![5-[(5-Chloro-1,3-benzothiazol-2-YL)sulfanyl]pentanoyl chloride](/img/structure/B14376128.png)
![Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14376146.png)

